N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative characterized by:
- A central 2-hydroxyethyl backbone substituted with two thiophen-2-yl groups, contributing to π-electron-rich aromatic interactions.
- An o-tolyloxy (2-methylphenoxy) acetamide moiety, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-14-6-2-3-7-15(14)23-12-18(21)20-13-19(22,16-8-4-10-24-16)17-9-5-11-25-17/h2-11,22H,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHICYNFLULYZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide, often referred to as MDTG (methyl-2,2-dithienylglycolate), is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and case studies that highlight its efficacy.
Chemical Structure and Properties
MDTG is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₃N₃O₃S₂
- Molecular Weight : 269.37 g/mol
- CAS Number : 28569-88-2
The compound features a hydroxyl group and two thiophene rings, which contribute to its biological activity through various mechanisms.
Pharmacological Significance
MDTG has been identified as an important intermediate in the synthesis of anticholinergic agents targeting muscarinic receptors. These agents are particularly useful in treating chronic obstructive pulmonary disease (COPD), a condition characterized by inflammation of the airways and lung parenchyma .
- Muscarinic Receptor Modulation : MDTG exhibits specificity for muscarinic receptors, which are implicated in various physiological processes including smooth muscle contraction and glandular secretion.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is crucial for managing conditions like COPD.
Anticholinergic Activity
A study demonstrated that MDTG derivatives exhibited significant anticholinergic activity, leading to improved lung function in animal models of COPD. The derivatives were tested for their ability to inhibit acetylcholine-induced bronchoconstriction, showing promising results in reducing airway resistance .
Synthesis and Evaluation
MDTG was synthesized through a multi-step process involving the reaction of thiophene derivatives with acetic acid derivatives. The purity and yield of the synthesized compounds were evaluated using chromatographic techniques, achieving over 75% yield with high purity suitable for pharmaceutical applications .
Biological Activity Evaluation
Various studies have assessed the biological activity of MDTG and its derivatives:
| Activity | Tested Compound | Result |
|---|---|---|
| Anticholinergic | MDTG | Significant inhibition |
| Anti-inflammatory | MDTG | Reduced NO production |
| Antifungal | MDTG Derivatives | Moderate to excellent activity |
| Cytotoxicity | MDTG | Low cytotoxicity at therapeutic doses |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound is compared to structurally related acetamides with variations in substituents and heterocyclic systems:
Key Observations :
Physicochemical Properties
While melting points and yields for the target compound are unavailable, comparisons with analogs highlight trends:
Hydroxy Group Impact : The hydroxyl in the target compound may enhance hydrogen bonding compared to thioxo () or nitro groups (), influencing solubility and crystallinity.
Preparation Methods
Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate as a Precursor
Jeffries et al. (1981) demonstrated the preparation of ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate via a nucleophilic addition-esterification sequence:
- Reaction Conditions :
- Thiophen-2-ylmagnesium bromide reacted with ethyl glyoxylate at 15°C.
- Yield: 53% after purification.
- Mechanism :
- Grignard reagent attacks the carbonyl of ethyl glyoxylate, followed by protonation to yield the tertiary alcohol.
| Parameter | Value |
|---|---|
| Starting Material | Ethyl glyoxylate |
| Reagent | Thiophen-2-ylmagnesium Br |
| Temperature | 15°C |
| Yield | 53% |
Hydrolysis to 2-Hydroxy-2,2-di(thiophen-2-yl)acetic Acid
The ester intermediate is hydrolyzed under basic conditions to form the carboxylic acid. PubChem data confirms the sodium salt (CID 23668370) is isolable, with the free acid (CID 12723754) serving as a direct precursor.
Conversion to the Primary Amine
Reductive amination or Curtius rearrangement may introduce the amine group. However, direct methods remain undocumented, necessitating adaptation from analogous systems.
Synthesis of 2-(o-Tolyloxy)acetic Acid
Williamson Ether Synthesis
o-Cresol reacts with chloroacetic acid under alkaline conditions:
$$ \text{o-Cresol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{2-(o-Tolyloxy)acetic acid} $$
Alternative Routes
Patent US20090181943A1 highlights thiophen-2-ylmethyl acetamide derivatives, suggesting Ullmann coupling or Mitsunobu reactions for ether formation, though these remain speculative for o-tolyloxy systems.
Amide Coupling: Convergent Synthesis
Activation of 2-(o-Tolyloxy)acetic Acid
The carboxylic acid is activated as an acyl chloride (using SOCl$$_2$$) or mixed anhydride for coupling. Firmenich SA’s patent (2018) employs dipropyleneglycol n-propyl ether (Dowanol® DPnP) as a solvent for analogous acetamide syntheses.
Coupling with 2-Hydroxy-2,2-di(thiophen-2-yl)ethylamine
Using EDCl/HOBt or DCC as coupling agents:
$$ \text{Acid} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide} $$
Alternative Strategies: Betti Reaction Adaptation
The Betti reaction, which condenses aldehydes, amines, and phenols, offers a potential one-pot route. For example, N-((5-Chloro-8-hydroxyquinolin-7-yl)(o-tolyl)methyl)benzamide was synthesized via HCl-mediated condensation of 5-chloro-8-hydroxyquinoline, benzamide, and o-tolualdehyde. Adapting this to thiophen systems may require:
- Substituting quinoline with thiophen-2-yl derivatives.
- Replacing benzamide with 2-(o-tolyloxy)acetamide.
Challenges and Optimization Considerations
- Steric Hindrance : Bulky thiophen groups may impede amide bond formation, necessitating excess coupling reagents.
- Solubility : Dipolar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
- Yield Improvements : Catalytic methods (e.g., Ni or Pd catalysis) could streamline steps but lack documented precedents.
Q & A
Basic Research Questions
Q. What are the key considerations in the multi-step synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide to ensure high yield and purity?
- Methodological Answer : Synthesis involves nucleophilic substitution, amidation, and hydroxylation steps. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 0–5°C for thiophene coupling) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity of intermediates .
- Catalysts : Triethylamine or DMAP for amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensure purity .
Q. How is the stereochemistry of the hydroxy and thiophene groups in this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography resolves spatial arrangement of the hydroxy and thiophene moieties .
- NMR spectroscopy (¹H and ¹³C) identifies coupling patterns (e.g., diastereotopic protons near the hydroxy group) .
- Optical rotation measures enantiomeric excess if chiral centers are present .
Q. What analytical techniques are essential for characterizing the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC-MS monitors degradation products (e.g., hydrolysis of the acetamide group) .
- TGA/DSC assesses thermal stability and decomposition thresholds .
- FTIR tracks functional group integrity (e.g., C=O stretching at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) or molecular docking studies predict the biological activity of this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites (e.g., hydroxy group as a hydrogen bond donor) .
- Molecular docking : Simulate binding to targets (e.g., enzymes like carbonic anhydrase) using AutoDock Vina. Prioritize docking scores and interaction analysis (π-π stacking with thiophene rings) .
- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay conditions : Fix variables like pH, temperature, and solvent (DMSO concentration ≤1%) .
- Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric methods .
- Batch analysis : Compare activity across synthesized batches to rule out purity variations (HPLC purity >98%) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific pharmacological targets?
- Methodological Answer :
- Functional group substitutions : Replace the o-tolyloxy group with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity .
- Bioisosteric replacements : Swap thiophene with furan to evaluate metabolic stability .
- Pharmacophore modeling : Identify critical moieties (e.g., hydroxyethyl group for solubility) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
